N,N-Dimethyl-N'-(6-methylergolin-8-yl)sulfuric diamide
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Overview
Description
Disulergine is a chemical compound known for its role as a dopamine receptor agonist. It is also recognized for its ability to inhibit prolactin release. The compound belongs to the ergoline family and has the molecular formula C₁₇H₂₄N₄O₂S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disulergine involves several steps, starting with the preparation of the ergoline skeleton. The key steps include:
Formation of the Ergoline Core: The ergoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Disulergine in its pure form.
Industrial Production Methods
Industrial production of Disulergine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to the same reaction conditions as in laboratory synthesis.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Disulergine undergoes various chemical reactions, including:
Oxidation: Disulergine can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Disulergine can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Disulergine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on dopamine receptors and prolactin release, making it valuable in neurobiological research.
Medicine: Investigated for its potential therapeutic effects in conditions related to dopamine dysregulation, such as Parkinson’s disease and hyperprolactinemia.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds
Mechanism of Action
Disulergine exerts its effects primarily through its action on dopamine receptors. It binds to these receptors, mimicking the action of dopamine, and thereby modulates neurotransmission. This interaction leads to the inhibition of prolactin release and has implications for various physiological processes. The molecular targets include dopamine receptors, and the pathways involved are those related to dopamine signaling .
Comparison with Similar Compounds
Disulergine is unique among ergoline derivatives due to its specific functional groups and their effects. Similar compounds include:
Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: Known for its long-lasting effects on prolactin inhibition.
Pergolide: Used in the management of Parkinson’s disease but with a different side effect profile.
Disulergine stands out due to its specific binding affinity and functional group modifications, which confer unique pharmacological properties .
Properties
IUPAC Name |
9-(dimethylsulfamoylamino)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-20(2)24(22,23)19-12-8-14-13-5-4-6-15-17(13)11(9-18-15)7-16(14)21(3)10-12/h4-6,9,12,14,16,18-19H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEGYUOUAAVYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866729 |
Source
|
Record name | N,N-Dimethyl-N'-(6-methylergolin-8-yl)sulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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